N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine
Description
N-[(E)-(4-tert-Butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 4-chlorobenzyl group at one nitrogen atom and an imine-linked 4-tert-butylphenyl moiety at the other. This compound belongs to a class of molecules where the piperazine scaffold is functionalized with aromatic groups to modulate physicochemical and pharmacological properties.
Properties
Molecular Formula |
C22H28ClN3 |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
(E)-1-(4-tert-butylphenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C22H28ClN3/c1-22(2,3)20-8-4-18(5-9-20)16-24-26-14-12-25(13-15-26)17-19-6-10-21(23)11-7-19/h4-11,16H,12-15,17H2,1-3H3/b24-16+ |
InChI Key |
QCPBMFGTQZDSKZ-LFVJCYFKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine typically involves a multi-step process. One common method includes the condensation reaction between 4-tert-butylbenzaldehyde and 4-(4-chlorobenzyl)piperazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: New derivatives with substituted nucleophiles.
Scientific Research Applications
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the imine-linked aromatic ring or the benzyl group attached to piperazine. Below is a systematic comparison based on structural variations and inferred properties:
Structural Variations and Physicochemical Properties
Biological Activity
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperazine moiety and aromatic substituents, suggests a variety of biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 369.94 g/mol. The structural features include:
- Piperazine Ring : Known for its ability to interact with various biological targets.
- Chlorobenzyl Group : May enhance lipophilicity and bioactivity.
- Tert-butylphenyl Moiety : Contributes to steric hindrance, potentially affecting binding interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures possess antimicrobial properties against a range of bacterial strains. The presence of the chlorobenzyl group is believed to enhance these effects by increasing membrane permeability.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, as indicated by various in vitro assays.
-
Neuropharmacological Effects :
- The piperazine component is known for its psychoactive properties, which may suggest potential applications in treating neurological disorders.
The proposed mechanism of action involves the interaction of the compound with specific enzymes and receptors:
- Enzyme Inhibition : The benzimidazole core can bind to active sites of enzymes involved in cancer metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain its neuropharmacological effects.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
-
Cancer Cell Line Studies :
- In vitro tests on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H28ClN3 |
| Molecular Weight | 369.94 g/mol |
| Antimicrobial Activity | Effective against multiple strains |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Neuropharmacological Effects | Potential psychoactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
